molecular formula C7H4BrClF3NO B6605663 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine CAS No. 2803835-37-0

3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine

Cat. No. B6605663
M. Wt: 290.46 g/mol
InChI Key: SLTOUMXMYFMMOK-UHFFFAOYSA-N
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Description

3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine (3-BTFECP) is a synthetic compound that is used in a variety of scientific research applications. It is an important reagent in organic synthesis, and has been used in a range of biochemical and physiological studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine involves the reaction of 2-chloropyridine with 2-bromo-1,1,2-trifluoroethanol in the presence of a base to form the desired product.

Starting Materials
2-chloropyridine, 2-bromo-1,1,2-trifluoroethanol, Base (e.g. potassium carbonate)

Reaction
Step 1: Dissolve 2-chloropyridine in a suitable solvent (e.g. DMF, DMSO) and add the base., Step 2: Add 2-bromo-1,1,2-trifluoroethanol to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 4: Purify the product by column chromatography or recrystallization.

Scientific Research Applications

3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material in the synthesis of biologically active compounds. In addition, it has been used in the synthesis of new materials, such as conducting polymers, and as a catalyst in the synthesis of peptides.

Mechanism Of Action

The mechanism of action of 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine is not well understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic center of organic molecules and forming covalent bonds with them. This reaction is believed to be responsible for its use as a reagent in organic synthesis, as well as its ability to form coordination complexes.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine are not well understood. However, it has been shown to have antimicrobial activity, and has been used in the synthesis of biologically active compounds. In addition, it has been shown to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Advantages And Limitations For Lab Experiments

The main advantage of 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine is its versatility, as it can be used in a wide range of scientific research applications. It is also relatively easy to synthesize, and is stable in aqueous solutions. However, it is important to note that 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine is toxic and should be handled with care.

Future Directions

The potential future directions for the use of 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. In addition, further research into its use as a catalyst in the synthesis of peptides and other compounds could lead to new and improved methods for synthesizing these compounds. Finally, further research into its use as a ligand in coordination chemistry could lead to the development of new materials with novel properties.

properties

IUPAC Name

3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-6(10)7(11,12)14-4-2-1-3-13-5(4)9/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTOUMXMYFMMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)OC(C(F)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromo-1,1,2-trifluoroethoxy)-2-chloropyridine

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